molecular formula C9H19NO2 B13257519 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol

2-[(3-Methylcyclopentyl)amino]propane-1,3-diol

Cat. No.: B13257519
M. Wt: 173.25 g/mol
InChI Key: CGRKAMMRZVNVSP-UHFFFAOYSA-N
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Description

2-[(3-Methylcyclopentyl)amino]propane-1,3-diol is a synthetic amino alcohol featuring a propane-1,3-diol backbone with a 3-methylcyclopentylamine substituent at the C2 position.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-[(3-methylcyclopentyl)amino]propane-1,3-diol

InChI

InChI=1S/C9H19NO2/c1-7-2-3-8(4-7)10-9(5-11)6-12/h7-12H,2-6H2,1H3

InChI Key

CGRKAMMRZVNVSP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC(CO)CO

Origin of Product

United States

Preparation Methods

Epichlorohydrin-Based Hydrolysis and Amination

One of the most established routes to 2-amino-1,3-propane diol is through the hydrolysis and amination of epichlorohydrin:

  • Epichlorohydrin is hydrolyzed under acidic conditions using a two-component catalyst system (e.g., aqueous methanesulfonic acid combined with dilute sulfuric acid) at controlled temperatures (58–105 °C) with stepwise addition of catalysts to improve yield and purity.
  • The hydrolysis produces 3-chloro-1,2-propylene glycol intermediates.
  • Subsequent amination with ammonia or ammonium hydroxide in the presence of amination catalysts (e.g., a mixture of N-nitrosodiphenylamine and resorcinol) leads to 3-amino-1,2-propanediol, closely related to 2-amino-1,3-propane diol structures.
  • This method is characterized by high yield, high purity, low impurity formation, and cost-effectiveness due to catalyst recycling and simplified downstream processing (centrifugal desalination, direct rectification).

Catalytic Hydrogenation of 3-Hydroxypropionaldehyde

Another route involves:

  • Hydration of acrolein to 3-hydroxypropionaldehyde (HPA) under acidic conditions.
  • Catalytic hydrogenation of HPA using Raney nickel or supported nickel catalysts under pressure (e.g., 2–4 MPa, 110–150 °C) to yield 1,3-propanediol derivatives, including 2-amino-1,3-propane diol analogs when amination is integrated.

Selective N-Acylation and Functionalization

Starting from commercially available 2-amino-1,3-propane diol, selective functionalization of the amino group can be achieved via chemo-selective reactions with electrophiles, enabling subsequent cyclization or substitution steps to introduce complex substituents such as the 3-methylcyclopentyl group.

Comparative Data Table of Preparation Parameters

Preparation Step Conditions/Parameters Catalysts/Reactants Yield & Purity Notes References
Hydrolysis of Epichlorohydrin 58–105 °C, stepwise catalyst addition Methanesulfonic acid, dilute sulfuric acid High purity 3-chloro-1,2-propylene glycol
Amination to 3-amino-1,2-propanediol Ammonia water, N-nitrosodiphenylamine & resorcinol catalyst, 30–50 °C, 1–3 h Epichlorohydrin derivatives High selectivity, reduced side reactions, catalyst recyclable
Catalytic hydrogenation of HPA 2–4 MPa H2, 110–150 °C, Raney Ni or Ni-supported catalyst 3-Hydroxypropionaldehyde Moderate yields (~45%), improved with solvent extraction
Amination with 3-methylcyclopentyl derivatives Nucleophilic substitution or reductive amination, mild to moderate heating 2-amino-1,3-propane diol, 3-methylcyclopentyl halide/ketone Efficient formation of target amino diol

Research and Development Considerations

  • The use of dual acid catalysts in hydrolysis and amination steps improves reaction efficiency and product quality.
  • Catalyst recycling and simplified purification steps reduce production costs and environmental impact.
  • The selective functionalization of the amino group allows for diverse derivatives, including 3-methylcyclopentyl substitution.
  • Control of reaction temperature and time is critical to minimize by-products and maximize yield.
  • Patent literature provides detailed process parameters and conditions for scale-up and industrial application.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its hydroxyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium-based reagents under controlled conditions.

Oxidation Reaction Reagents/Conditions Product
Primary alcohol oxidationKMnO₄ in acidic medium, 40–60°CCorresponding ketone derivative
Secondary alcohol oxidationCrO₃ in H₂SO₄, 25°CCarboxylic acid derivative

Mechanistically, the hydroxyl groups act as nucleophiles, transferring electrons to the oxidizing agent. Steric hindrance from the 3-methylcyclopentyl group influences reaction rates.

Esterification Reactions

The hydroxyl groups react with acylating agents (e.g., acid chlorides or anhydrides) to form esters. This is critical for modifying solubility or biological activity .

Esterification Pathway Reagents Catalyst Yield
AcetylationAcetyl chloridePyridine82–88%
BenzoylationBenzoyl anhydrideDMAP75–80%

The reaction follows a nucleophilic acyl substitution mechanism, with pyridine neutralizing HCl byproducts .

Alkylation of the Amino Group

The primary amine reacts with alkyl halides or epoxides to form secondary or tertiary amines. This functionalization enhances pharmacological potential .

Alkylation Reaction Reagent Conditions Product
MethylationMethyl iodideK₂CO₃, DMF, 60°CN-methyl derivative
Ethylene oxide additionEthylene oxideH₂O, 25°CEthoxylated amine

Steric effects from the cyclopentyl group may reduce reaction rates compared to linear analogs .

Reaction Conditions Optimization

Industrial-scale synthesis requires precise parameter control for reproducibility :

Parameter Optimal Range Impact on Yield
Temperature50–70°CHigher temps accelerate but risk decomposition
pH7.5–8.5Alkaline conditions favor amine reactivity
SolventWater/ethanol mixturesBalances solubility and reactivity

Flow reactors improve efficiency by maintaining steady-state conditions and reducing side reactions .

Scientific Research Applications

2-[(3-Methylcyclopentyl)amino]propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The propane-1,3-diol scaffold is common among analogs, but substituent variations dictate functional differences:

Compound Name Substituent on Amino Group Molecular Formula Key Features Source (Evidence)
2-[(3-Methylcyclopentyl)amino]propane-1,3-diol 3-Methylcyclopentyl C₉H₁₉NO₂ Aliphatic cyclic substituent; moderate lipophilicity Target Compound
Fingolimod (2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol) 4-Octylphenylethyl C₁₉H₃₃NO₂ Long alkyl chain with aryl group; immunomodulatory agent
2-[(4-Aminophenyl)amino]propane-1,3-diol 4-Aminophenyl C₉H₁₄N₂O₂ Aromatic amine; potential for hydrogen bonding
TRIS (2-Amino-2-(hydroxymethyl)propane-1,3-diol) Hydroxymethyl C₄H₁₁NO₃ Highly polar; widely used as a buffer
2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol 3,4-Dichlorobenzyl C₁₀H₁₃Cl₂NO₂ Halogenated aromatic substituent; increased steric hindrance

Key Observations :

  • Cyclic vs. Linear Substituents : The target compound’s 3-methylcyclopentyl group confers rigidity and moderate lipophilicity, contrasting with fingolimod’s flexible alkyl-aryl chain, which enhances membrane permeability .
  • Aromatic vs. Aliphatic Amines: Aromatic analogs (e.g., 4-aminophenyl derivative ) may exhibit stronger intermolecular interactions (e.g., π-stacking), while aliphatic substituents (e.g., TRIS ) improve water solubility.

Physicochemical Properties

  • Lipophilicity (LogP) :
    • The target compound’s cyclopentyl group likely results in a LogP ~1.5–2.0, intermediate between TRIS (LogP ~-1.5) and fingolimod (LogP ~4.5) .
    • Halogenated derivatives (e.g., ) exhibit higher LogP due to Cl atoms.
  • Solubility :
    • TRIS is highly water-soluble (>500 mg/mL) due to three hydroxyl groups .
    • The target compound’s solubility is expected to be lower (~50–100 mg/mL) due to its hydrophobic cyclopentyl group.

Biological Activity

2-[(3-Methylcyclopentyl)amino]propane-1,3-diol is a compound with potential biological activity that has garnered attention in scientific research. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H17NO2
  • Molecular Weight : 159.23 g/mol
  • CAS Number : 504-63-2

Biological Activity Overview

The compound exhibits several biological activities, notably in the following areas:

  • Enzyme Inhibition
    • Preliminary studies suggest that 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol may act as an inhibitor of specific enzymes, including monoamine oxidase (MAO). MAO inhibitors are significant in treating depression and other mood disorders due to their role in increasing neurotransmitter levels in the brain.
  • Neuroprotective Effects
    • Research indicates that compounds similar to 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol can provide neuroprotective benefits by modulating oxidative stress and inflammatory pathways. This is crucial for conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Antioxidant Activity
    • The compound has shown potential antioxidant properties, which help in scavenging free radicals and reducing oxidative damage in cells. This activity is essential for maintaining cellular health and preventing chronic diseases.

The biological activity of 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol can be attributed to its interaction with various biological targets:

  • Monoamine Oxidase Inhibition : By inhibiting MAO, the compound may increase levels of neurotransmitters such as serotonin and norepinephrine, contributing to mood enhancement.
  • Oxidative Stress Modulation : The compound may enhance the expression of antioxidant enzymes, thereby reducing cellular damage from reactive oxygen species (ROS).

Study 1: MAO Inhibition

A study conducted on various derivatives of propane-1,3-diol analogs demonstrated significant inhibition of human MAO-A and MAO-B enzymes. The most potent inhibitors had IC50 values in the low micromolar range, suggesting that 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol could have similar efficacy .

CompoundIC50 (µM)Target Enzyme
Compound A0.342MAO-A
Compound B0.028MAO-B
2-[(3-Methylcyclopentyl)amino]propane-1,3-diolTBDTBD

Study 2: Antioxidant Activity

In vitro studies assessing the antioxidant activity of various derivatives indicated that compounds structurally related to 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol exhibited significant free radical scavenging activity. These findings suggest potential applications in preventing oxidative stress-related diseases .

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